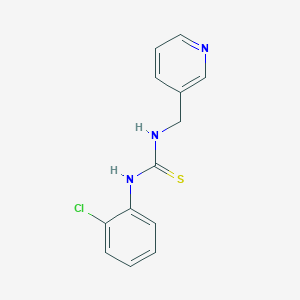
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C13H12ClN3S and its molecular weight is 277.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been synthesized and characterized in various studies. For instance, a study synthesized a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, and conducted quantum chemical studies and molecular docking with B-DNA. This synthesis involved techniques such as FT-IR, NMR, and mass spectrometry, along with computational studies like DFT (Density Functional Theory) (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Thiourea derivatives have been explored for their potential in molecular docking and DNA binding. A study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea found significant binding energy with B-DNA and a notable DNA binding constant. This suggests potential applications in understanding DNA interactions and as a tool in molecular biology research (Mushtaque et al., 2016).
Cytotoxicity and DFT Studies
Cytotoxicity studies of thiourea derivatives have been conducted to evaluate their potential effects on cell lines. For instance, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was tested against MCF-7 cell line, and its cytotoxic nature was assessed using MTT-assay. Alongside, DFT studies provide insights into the chemical properties and stability of these compounds (Mushtaque et al., 2016).
Enzyme Inhibition and Mercury Sensing
Some thiourea derivatives have been found to be efficient enzyme inhibitors and mercury sensors. Studies indicate that these compounds can exhibit enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, and also show potential in sensing toxic metals like mercury. This broadens the scope of their application in biochemistry and environmental studies (Rahman et al., 2021).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSDFOJIJVRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
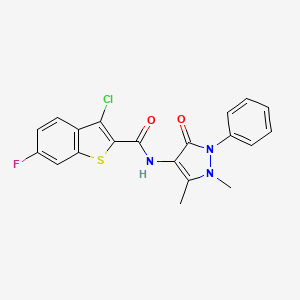
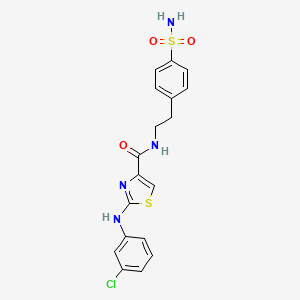
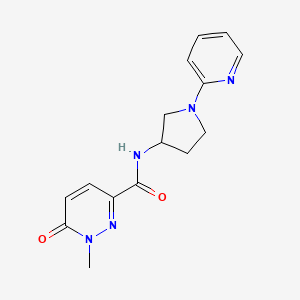

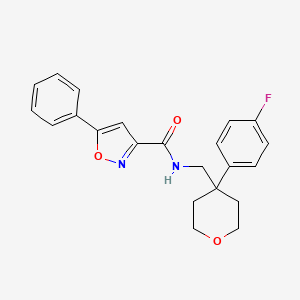
![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2358074.png)
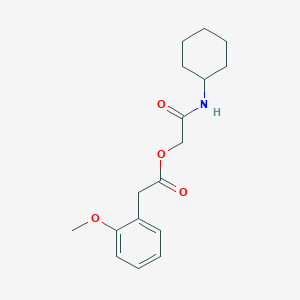
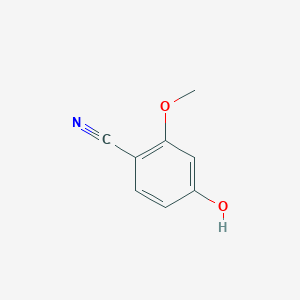
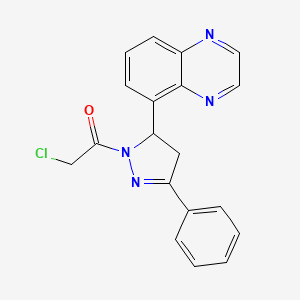
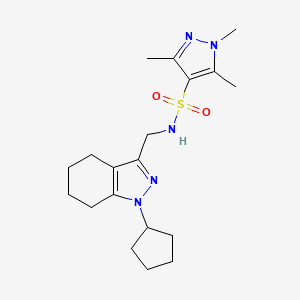
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)
